molecular formula C5H6N2O4S2 B13309433 N-methyl-2-nitrothiophene-3-sulfonamide

N-methyl-2-nitrothiophene-3-sulfonamide

Cat. No.: B13309433
M. Wt: 222.2 g/mol
InChI Key: JTBYFNZSHNXKIV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-methyl-2-nitrothiophene-3-sulfonamide involves several steps. One common method includes the nitration of thiophene derivatives followed by sulfonation and methylation reactions. The reaction conditions typically involve the use of strong acids like sulfuric acid and nitric acid for nitration, followed by sulfonation using chlorosulfonic acid or sulfur trioxide . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

Chemical Reactions Analysis

N-methyl-2-nitrothiophene-3-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-methyl-2-nitrothiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

N-methyl-2-nitrothiophene-3-sulfonamide can be compared with other thiophene derivatives such as:

  • 2-nitrothiophene-3-sulfonamide
  • N-methyl-2-aminothiophene-3-sulfonamide
  • 2-methylthiophene-3-sulfonamide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. This compound is unique due to the presence of both nitro and sulfonamide groups, which contribute to its distinct chemical and biological properties .

Biological Activity

N-methyl-2-nitrothiophene-3-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase and its antibacterial properties. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring with a nitro group and a sulfonamide moiety. Its unique structural characteristics contribute to its biological activity, which includes:

  • Carbonic Anhydrase Inhibition : This enzyme plays a crucial role in maintaining acid-base balance in various physiological processes. Inhibition of carbonic anhydrase can be beneficial in treating conditions like glaucoma.
  • Antibacterial Activity : Similar to other sulfonamides, this compound may exhibit antibacterial properties by interfering with bacterial folate synthesis.

Synthesis Methods

The synthesis of this compound typically involves:

  • Metalation of Thiophene Derivatives : This step prepares the thiophene for further reactions.
  • Reaction with Sulfur Dioxide : This process forms intermediate sulfinate salts.
  • Amination : The final step involves reacting the sulfinate salts with various amines to produce sulfonamides.

Antimicrobial Effects

Research indicates that this compound may exhibit antimicrobial activity against various pathogens. For instance, studies have shown that nitro derivatives can effectively inhibit the growth of Staphylococcus aureus and Candida species, with minimum inhibitory concentrations (MIC) ranging from 15.6 to 62.5 μg/mL for S. aureus .

Case Studies

  • Inhibition of Carbonic Anhydrase : In studies evaluating the inhibitory effects on human carbonic anhydrase isoforms, this compound demonstrated significant binding affinity, indicating its potential use in therapeutic applications .
  • Comparative Studies : When compared to other thiophene-based compounds, this compound showed distinct biological profiles, particularly in its interaction with target proteins. Modifications to the thiophene ring or sulfonamide group were found to significantly alter these interaction profiles .

Table 1: Comparative Biological Activities of Thiophene-Based Compounds

Compound NameStructural FeaturesUnique Properties
N-Methyl-3-acetylthiophenesulfonamideAcetyl group at position 3Exhibits antibacterial properties
N-T-butylthiophene-2-sulfonamideT-butyl group at position 2Stronger carbonic anhydrase inhibition
5-Nitrothiophene-2-sulfonamideNitro group at position 5Potential antitumor activity
This compoundNitro and sulfonamide groupsUnique biological activity profile

Properties

Molecular Formula

C5H6N2O4S2

Molecular Weight

222.2 g/mol

IUPAC Name

N-methyl-2-nitrothiophene-3-sulfonamide

InChI

InChI=1S/C5H6N2O4S2/c1-6-13(10,11)4-2-3-12-5(4)7(8)9/h2-3,6H,1H3

InChI Key

JTBYFNZSHNXKIV-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(SC=C1)[N+](=O)[O-]

Origin of Product

United States

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